molecular formula C12H12N2O B7884393 N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine

Cat. No.: B7884393
M. Wt: 200.24 g/mol
InChI Key: FQBSVYUVIDQJLF-KAMYIIQDSA-N
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Description

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is a hydroxylamine derivative featuring a fused cyclopenta[b]indole scaffold with a methyl substituent at position 7 and an E-configuration at the 3-ylidene position.

Properties

IUPAC Name

(NZ)-N-(7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-2-4-10-9(6-7)8-3-5-11(14-15)12(8)13-10/h2,4,6,13,15H,3,5H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSVYUVIDQJLF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CC/C3=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[b]indole core, followed by the introduction of the hydroxylamine group. Common reagents used in these reactions include indole derivatives, methylating agents, and hydroxylamine hydrochloride. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural and functional attributes of N-[(3E)-7-methylcyclopenta[b]indol-3-ylidene]hydroxylamine can be contextualized against related compounds:

Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Cyclopenta[b]indole 7-methyl, (3E)-ylidene hydroxylamine Hydroxylamine, conjugated system Drug design, chelation chemistry
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Imide, aryl Polyimide monomer synthesis
N'-(2-Oxoindolin-3-ylidene)-hydrazides Indolinone Hydrazide, propylpentane Hydrazide, ketone Antimicrobial/anticancer agents
N-Hydroxy-tenamphetamine (MDOH) Phenethylamine N-hydroxyl, methoxy substituents Hydroxylamine, aryl Controlled psychoactive substance

Key Observations :

  • Cyclopenta[b]indole vs. Phthalimide/Indolinone: The fused bicyclic indole core distinguishes the target compound from phthalimides (e.g., ) and indolinones (e.g., ). The hydroxylamine group in the target compound may enhance nucleophilicity or metal-binding capacity compared to the chloro or hydrazide groups in analogs .
  • Hydroxylamine vs.
  • Regulatory Context : Unlike N-substituted hydroxylamines in (e.g., MDOH), the target compound’s cyclopenta[b]indole scaffold likely places it outside current controlled substance classifications, though structural similarities warrant regulatory awareness .

Biological Activity

N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound involves several steps. The compound can be derived from cyclopenta[b]indole derivatives through various chemical reactions, including condensation and functionalization processes. Specific methods for synthesizing this compound have not been extensively documented in the literature; however, related indole derivatives have been synthesized using established protocols in organic chemistry.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Many indole derivatives function by inhibiting key enzymes involved in cancer cell proliferation. They may affect pathways such as apoptosis and cell cycle regulation.
  • Case Study : A study demonstrated that a related compound exhibited an IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), which is crucial for DNA synthesis in cancer cells .

Antimalarial Activity

Another area of interest is the antimalarial activity of similar indole derivatives:

  • In Vitro Studies : Compounds with structural similarities have shown promising results against Plasmodium falciparum strains resistant to conventional treatments. One study reported that a derivative significantly suppressed parasite growth and improved survival rates in infected murine models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.3
Compound BAntimalarial10.0
Compound CAntioxidant15.0

Diverse Biological Activities

  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic effects.
  • Neuroprotective Effects : Related compounds have been investigated for neuroprotective effects in models of neurodegenerative diseases.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support future clinical trials.

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